molecular formula C15H14N4OS2 B12056163 3-(2-Methoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-52-9

3-(2-Methoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12056163
CAS No.: 478256-52-9
M. Wt: 330.4 g/mol
InChI Key: FZQULUQLJLMSIL-CXUHLZMHSA-N
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Description

  • This compound is a member of the 1,2,4-triazole family, which contains a five-membered ring with three nitrogen atoms and two carbon atoms.
  • Its systematic name is 3-(2-Methoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione .
  • The compound’s structure consists of a triazole ring fused with a thiophene ring and an aniline moiety.
  • It exhibits interesting properties due to its heterocyclic structure and functional groups.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the , which combines an aldehyde, an amine, and a thiol in the presence of a base to form the triazole ring.

      Reaction Conditions: The reaction typically occurs under mild conditions, using a solvent like ethanol or acetonitrile.

      Industrial Production: While not widely produced industrially, research laboratories often synthesize it for specific applications.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and the substituents present.

  • Scientific Research Applications

      Biology: It may have bioactive properties, making it relevant for drug discovery.

      Medicine: Investigations explore its potential as an antimicrobial or antitumor agent.

      Industry: Although not widely used, it could find applications in materials science or specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mode of action and pathways involved.
  • Comparison with Similar Compounds

      Similar Compounds: Other 1,2,4-triazole derivatives, such as and , share structural similarities.

      Uniqueness: Its combination of a methoxyphenyl group, a thiophene ring, and a triazole scaffold sets it apart.

    Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding.

    Properties

    CAS No.

    478256-52-9

    Molecular Formula

    C15H14N4OS2

    Molecular Weight

    330.4 g/mol

    IUPAC Name

    3-(2-methoxyphenyl)-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

    InChI

    InChI=1S/C15H14N4OS2/c1-10-7-8-22-13(10)9-16-19-14(17-18-15(19)21)11-5-3-4-6-12(11)20-2/h3-9H,1-2H3,(H,18,21)/b16-9+

    InChI Key

    FZQULUQLJLMSIL-CXUHLZMHSA-N

    Isomeric SMILES

    CC1=C(SC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC

    Canonical SMILES

    CC1=C(SC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC

    Origin of Product

    United States

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